molecular formula C10H8N2O2 B117432 2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one CAS No. 146850-12-6

2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one

Cat. No. B117432
M. Wt: 188.18 g/mol
InChI Key: SPTJSGLHHYOZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MBIO and has a molecular formula of C12H11N2O2.

Mechanism Of Action

The mechanism of action of MBIO is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, MBIO has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inflammatory cells, MBIO has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

MBIO has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, MBIO has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In inflammatory cells, MBIO has been shown to reduce the production of inflammatory mediators and decrease inflammation. In materials science, MBIO has been shown to have unique optical and electronic properties that make it useful for the synthesis of novel materials.

Advantages And Limitations For Lab Experiments

The advantages of using MBIO in lab experiments include its high yield and purity, as well as its potential applications in various fields. However, the limitations of using MBIO include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research involving MBIO. In medicinal chemistry, further studies are needed to explore its potential as a cancer treatment and anti-inflammatory agent. In materials science, further studies are needed to explore its potential as a building block for the synthesis of novel materials with unique properties. In catalysis, further studies are needed to explore its potential as a ligand for the synthesis of metal complexes with catalytic activity. Overall, MBIO has shown great potential for various applications, and further research is needed to fully understand its properties and potential.

Synthesis Methods

The synthesis of MBIO involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate, followed by cyclization with paraformaldehyde and subsequent reduction with sodium borohydride. This method has been optimized to produce high yields of MBIO with purity greater than 98%.

Scientific Research Applications

MBIO has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, MBIO has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. In materials science, MBIO has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In catalysis, MBIO has been used as a ligand for the synthesis of metal complexes with catalytic activity.

properties

CAS RN

146850-12-6

Product Name

2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one

InChI

InChI=1S/C10H8N2O2/c1-5-11-7-3-2-6-4-14-10(13)8(6)9(7)12-5/h2-3H,4H2,1H3,(H,11,12)

InChI Key

SPTJSGLHHYOZRB-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C=CC3=C2C(=O)OC3

Canonical SMILES

CC1=NC2=C(N1)C=CC3=C2C(=O)OC3

synonyms

8H-Furo[3,4-e]benzimidazol-8-one,1,6-dihydro-2-methyl-(9CI)

Origin of Product

United States

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